molecular formula C15H23NO4 B054330 (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol CAS No. 120349-75-9

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Cat. No.: B054330
CAS No.: 120349-75-9
M. Wt: 281.35 g/mol
InChI Key: MSIDLARYVJJEQY-CYBMUJFWSA-N
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Description

®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a chiral compound that features a benzyloxy group, a Boc-protected amino group, and a hydroxyl group. This compound is of significant interest in organic synthesis due to its versatile functional groups, which allow for various chemical transformations and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the benzyloxy group. One common method involves the reaction of ®-3-amino-1-propanol with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then reacted with benzyl bromide in the presence of a base such as sodium hydride (NaH) to introduce the benzyloxy group .

Industrial Production Methods

Industrial production of ®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol follows similar synthetic routes but often employs optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group using hydrogenation or other reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: Hydrogenation, LiAlH4

    Substitution: Sodium hydride (NaH), benzyl bromide

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of hydroxyl compounds

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of drug candidates and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol involves its functional groups participating in various chemical reactions. The Boc-protected amino group provides stability and prevents unwanted side reactions, while the benzyloxy group can be selectively modified. The hydroxyl group allows for further functionalization, making this compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(Boc-amino)piperidine
  • ®-3-(Boc-amino)-2-hydroxypropyl benzoate

Uniqueness

®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is unique due to its combination of a benzyloxy group, a Boc-protected amino group, and a hydroxyl group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-phenylmethoxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIDLARYVJJEQY-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453996
Record name (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120349-75-9
Record name (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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